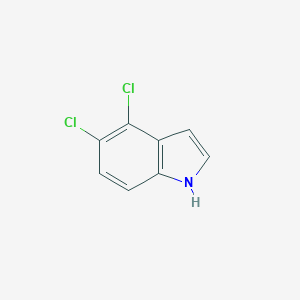

4,5-Dichloroindole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWQPYPTCAUUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 4,5 Dichloroindole and Its Advanced Precursors

Established Synthetic Routes to 4,5-Dichloroindole

Nenitzescu Indole (B1671886) Synthesis Approaches

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful method for constructing the indole core, particularly for 5-hydroxyindole (B134679) derivatives, from benzoquinones and β-aminocrotonic esters. wikipedia.org This reaction proceeds through a sequence of a Michael addition, a nucleophilic attack from the enamine, and an elimination step. wikipedia.org While the classic Nenitzescu synthesis is a cornerstone in indole chemistry, its application and modification for the synthesis of other substituted indoles, including this compound, have been explored through related reductive cyclization strategies.

A key synthetic pathway to this compound involves the reductive cyclization of an o,β-dinitrostyrene intermediate. acs.org This approach is a modification of the broader principles of indole synthesis through cyclization of ortho-substituted nitroaromatics. The general strategy involves the creation of an o,β-dinitrostyrene, which is then subjected to reduction to facilitate the cyclization and formation of the indole ring. bhu.ac.in

A practical and efficient three-step process for preparing this compound has been developed, starting from commercially available 2,3-dichlorobenzaldehyde. acs.org The initial step is the nitration of this starting material. This is followed by a Henry reaction to introduce the nitroethene side chain, forming the crucial o,β-dinitrostyrene intermediate. acs.org The final step is the reductive cyclization of this intermediate to yield this compound. acs.org This method has proven to be scalable, demonstrating its applicability for larger-scale production. acs.org

The use of nitroarenes and nitroalkenes as precursors for N-heterocycles is advantageous as it can circumvent the need for pre-formed anilines, potentially shortening the synthetic sequence. researchgate.net The reductive cyclization of o,β-dinitrostyrenes is a versatile method for producing a variety of substituted indoles. researchgate.net

The efficiency of the reductive cyclization of the o,β-dinitrostyrene intermediate to form this compound is highly dependent on the reaction conditions. Significant improvements in yield and process scalability have been achieved through careful optimization.

One highly effective method employs iron powder in a mixture of methanol (B129727) and acetic acid for the reductive cyclization step. acs.org This set of conditions has been successfully applied on a multikilogram scale, consistently affording this compound in yields of 67–70% with purities ranging from 96–98%, notably without the need for column chromatography. acs.org The use of iron in acidic media is a classic and cost-effective method for the reduction of nitro groups.

The choice of reducing agent and solvent system is critical. While various reducing agents can be used for the cyclization of dinitrostyrenes, the iron/acetic acid system in methanol provides a robust and scalable solution. acs.org The reaction is reported to be facile, safe, and straightforward to scale up. acs.org

Below is a data table summarizing the optimized conditions for the synthesis of this compound via the reductive cyclization of its o,β-dinitrostyrene precursor.

| Starting Material | Key Intermediate | Reducing Agent | Solvent System | Yield | Purity | Scale |

| 2,3-Dichlorobenzaldehyde | 1,2-Dichloro-3-(2-nitroethenyl)-4-nitrobenzene | Iron Powder | Methanol/Acetic Acid | 67-70% | 96-98% | Multikilogram |

Acylation Reactions Involving this compound

The acylation of indoles, particularly the Friedel-Crafts acylation, is a fundamental transformation for introducing acyl groups onto the indole nucleus, leading to intermediates for various biologically active compounds. mdpi.comresearchgate.net The regioselectivity of this reaction is a key challenge, as substitution can occur at the N-1, C-2, or C-3 positions. mdpi.comresearchgate.net

For this compound, as with other haloindoles, acylation with aliphatic acid anhydrides can proceed to give 3-acylindoles in good yields. mdpi.com The presence of the halogen substituents on the benzene (B151609) ring influences the reactivity of the indole nucleus.

The development of green and efficient acylation methods is an area of active research. One approach utilizes catalytic amounts of yttrium triflate in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), under microwave irradiation. mdpi.com This system has been shown to be effective for the 3-acylation of various indoles, including those with electron-withdrawing groups like halogens. mdpi.com

Another green method employs a deep eutectic solvent, [CholineCl][ZnCl₂]₃, which acts as both a catalyst and a solvent for the Friedel-Crafts acylation of indoles with high regioselectivity for the 3-position, even without N-H protection. rsc.org

The following table provides examples of acylation reactions on indole derivatives, highlighting the conditions and outcomes.

| Indole Substrate | Acylating Agent | Catalyst/Solvent | Key Features |

| Indole | Propionic Anhydride | Y(OTf)₃ / [BMI]BF₄ | Microwave-assisted, fast, reusable catalyst. mdpi.com |

| 4- or 5-Haloindoles | Aliphatic Acid Anhydrides | Y(OTf)₃ / [BMI]BF₄ | Good yields of 3-acylindoles. mdpi.com |

| Indole Derivatives | Acid Anhydrides | [CholineCl][ZnCl₂]₃ | Green, dual-function catalyst/solvent, high regioselectivity for C-3. rsc.org |

Regioselective Chlorination Strategies for Indole Derivatives

The direct chlorination of the indole ring is a challenging transformation due to the high reactivity of the nucleus, which can lead to multiple chlorinations and polymerization. Achieving regioselectivity requires careful control of the reaction conditions and the choice of chlorinating agent.

Electrophilic chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly used for the chlorination of aromatic and heteroaromatic compounds.

Thionyl Chloride (SOCl₂): Thionyl chloride can be used for the chlorination of indoles. In some cases, it can lead to chlorination of methyl groups on the indole ring. researchgate.net However, its reaction with the indole nucleus itself can be complex. A method for the C3-functionalization of N-H indoles involves the formation of an N-indolyl triethylborate intermediate, which can then react with thionyl chloride to produce indole-3-sulfinic acids. acs.org

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a more powerful chlorinating agent than thionyl chloride. google.com It can be used to convert aromatic aldehydes to dichloromethyl or trichloromethyl derivatives. sioc-journal.cn In the context of indoles, PCl₅ can be employed for chlorination, though controlling the regioselectivity can be difficult. The use of directing groups or specific reaction conditions is often necessary to achieve the desired substitution pattern. For instance, PCl₅ has been used in the synthesis of 4,6-dichloroindole, where it is noted as a more aggressive chlorinating agent. The reaction of indole with PCl₅ in a chlorinated solvent like chloroform (B151607) at elevated temperatures can lead to successive chlorinations.

The table below compares these two chlorinating agents for the chlorination of indole derivatives.

| Chlorinating Agent | Typical Substrates | Key Features |

| Thionyl Chloride (SOCl₂) | Indoles, methyl-substituted heteroaromatics | Can chlorinate methyl groups; can be used to form sulfinic acids from indole intermediates. researchgate.netacs.org |

| Phosphorus Pentachloride (PCl₅) | Indoles, aromatic aldehydes | More aggressive chlorinating agent; can lead to multiple chlorinations; requires controlled conditions for regioselectivity. google.comsioc-journal.cn |

Directing Group Effects and Selectivity Enhancement

In the synthesis of substituted indoles, including this compound, the strategic use of directing groups plays a pivotal role in controlling the regioselectivity of electrophilic substitution reactions. Directing groups are functional groups on a benzene ring that influence where the next substituent will be added. libretexts.orgsavemyexams.com These groups can be classified as either activating or deactivating.

Activating groups increase the rate of reaction and typically direct incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. libretexts.orgsavemyexams.com This is due to their ability to donate electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the reaction. libretexts.org Examples of activating groups include hydroxyl (–OH), amino (–NH2), and alkyl (–CH3) groups. libretexts.orgsavemyexams.com

Conversely, deactivating groups decrease the reaction rate and generally direct incoming electrophiles to the meta (position 3) position. libretexts.orgsavemyexams.com These groups withdraw electron density from the ring, which destabilizes the intermediate carbocation. libretexts.org A notable exception to this rule are halogens, which are deactivating yet direct ortho and para. libretexts.org

In the context of disubstituted benzene rings, the directing effects of the existing substituents can either reinforce each other or be antagonistic. msu.edu When the directing influences are cooperative, the position of the incoming substituent is more predictable. msu.edu However, when they are opposed, a more detailed analysis is required to predict the major product. msu.edu

A modern strategy to enhance selectivity in the synthesis of chloroindole compounds involves the use of a temporary directing group. google.com For instance, a palladium-catalyzed direct carbon-hydrogen activation chlorination reaction of N-protected indole-3-formaldehydes with N-chlorosuccinimide (NCS) utilizes a transient directing group to achieve chlorination at the 4-position with high selectivity. google.com This method offers several advantages, including mild reaction conditions, high product purity, and suitability for large-scale preparation. google.com

Novel and Scalable Synthesis of this compound

Recent advancements have led to the development of novel and efficient processes for the synthesis of this compound, addressing the need for scalable and practical methods suitable for industrial production. acs.org

A notable and efficient three-step process for preparing this compound has been developed starting from commercially available 2,3-dichlorobenzaldehyde. acs.org This process involves:

Nitration of 2,3-dichlorobenzaldehyde. acs.org

A Henry reaction in a telescopic process. acs.org

Reductive cyclization of the resulting o,β-dinitrostyrene intermediate using iron powder in a mixture of methanol and acetic acid, following the Nenitzescu reaction. acs.org

This synthetic route has proven to be practical and efficient for producing this compound. acs.org

The aforementioned three-step process has been successfully demonstrated on a multi-kilogram scale, highlighting its large-scale applicability. acs.org This process consistently produces this compound in yields of 67–70% and with a purity of 96–98% without the need for column chromatography. acs.org The reactions involved are considered facile, safe, and easy to scale up, making this method highly suitable for industrial applications. acs.org The development of such scalable processes is crucial for meeting the demand for key intermediates like this compound in the pharmaceutical industry. x-mol.com

Synthesis of this compound Analogs and Derivatives

The functionalization of the this compound core and the synthesis of its derivatives are essential for exploring its potential applications in medicinal chemistry and materials science.

The indole ring is a privileged structure found in numerous natural products and pharmacologically active compounds. rsc.org The functionalization of the indole ring system allows for the synthesis of a diverse range of derivatives. Various methods have been developed for the regioselective introduction of functional groups onto the indole core. clockss.org

For instance, the Friedel-Crafts acylation of 4- or 5-haloindoles with aliphatic acid anhydrides can produce 3-acylindoles in good yields. mdpi.com Another approach involves the Ullmann reaction, which has been optimized for the synthesis of 5-chloro-1-(4-fluorophenyl)-indole, a key intermediate for the drug sertindole. scientific.net Furthermore, sequential cyclization-functionalization reactions of 2-ethynylaniline (B1227618) derivatives using copper(II) chloride can yield 3-chloro- and 3,5-dichloroindole derivatives. clockss.org

Table 1: Examples of Functionalized Indole Derivatives

| Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| N-protected indole-3-formaldehydes | N-chlorosuccinimide (NCS), Palladium acetate | 4-chloroindole (B13527) compound | google.com |

| 2,3-dichlorobenzaldehyde | Nitration, Henry reaction, Fe/MeOH/AcOH | This compound | acs.org |

| 4- or 5-haloindoles | Aliphatic acid anhydrides | 3-acylindoles | mdpi.com |

| 5-chloroindole (B142107) | 4-fluoro-bromobenzene, Ullmann reaction | 5-chloro-1-(4-fluorophenyl)-indole | scientific.net |

| 2-ethynylaniline derivatives | Copper(II) chloride | 3-chloro- and 3,5-dichloroindole derivatives | clockss.org |

This compound-3-acetic acid is a derivative of significant interest. A known synthetic route to prepare this compound involves the reaction of 3,4-dichlorophenylhydrazine hydrochloride with 4,4-dimethoxybutyric acid. prepchem.com Another general method for producing substituted indoleacetic acids involves the reaction of a substituted phenylhydrazine (B124118) with succinaldehydic acid, followed by cyclization. google.com For example, the synthesis of 4- and 6-chloroindole-3-acetic acids has been achieved using m-chlorophenylhydrazine. google.com

A separate synthesis of 4-chloroindole-3-acetic acid and its esters starts from 2-chloro-6-nitrotoluene. researchgate.netnih.gov

Iii. Advanced Spectroscopic and Analytical Characterization of 4,5 Dichloroindole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 4,5-dichloroindole. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, mass spectrometry, and vibrational spectroscopy provide detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. Both ¹H (proton) and ¹³C NMR provide critical data regarding the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the substituent positions on the indole (B1671886) ring. acs.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms. The protons on the chlorinated benzene (B151609) ring (H-6 and H-7) typically appear as doublets due to coupling with each other. The protons on the pyrrole (B145914) ring (H-2 and H-3) also show characteristic shifts and coupling. The N-H proton usually appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all eight carbon atoms in the this compound structure. The signals for the two carbons directly bonded to chlorine atoms (C-4 and C-5) are shifted downfield. The multiplicities of the signals in a proton-coupled ¹³C spectrum (or through techniques like DEPT) can distinguish between quaternary carbons (C-3a, C-4, C-5, C-7a) and carbons bonded to hydrogen (C-2, C-3, C-6, C-7). careerendeavour.com

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary based on the solvent and instrument conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.3 (broad singlet) | - |

| C-2 | ~7.3 (doublet of doublets) | ~125 |

| C-3 | ~6.5 (doublet of doublets) | ~102 |

| C-4 | - | ~126 |

| C-5 | - | ~123 |

| C-6 | ~7.1 (doublet) | ~121 |

| C-7 | ~7.0 (doublet) | ~112 |

| C-3a | - | ~128 |

| C-7a | - | ~134 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS is crucial for confirming its molecular formula, C₈H₅Cl₂N. acs.org The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This leads to three peaks in a specific ratio: [M]⁺, [M+2]⁺, and [M+4]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. mdpi.com This technique can differentiate between compounds with the same nominal mass but different chemical formulas, providing definitive confirmation of the this compound structure.

| Technique | Information Obtained | Expected Values for C₈H₅Cl₂N |

| Mass Spectrometry (MS) | Molecular Weight and Isotopic Pattern | Molecular Ion (M⁺): m/z 185 (for ³⁵Cl₂) Isotopic Peaks: m/z 187 ([M+2]⁺), m/z 189 ([M+4]⁺) |

| High-Resolution MS (HRMS) | Exact Mass and Elemental Formula | Calculated Exact Mass: 184.9802 Da for C₈H₅³⁵Cl₂N |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. azom.com These methods are excellent for identifying the functional groups present in this compound. acs.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to specific bond vibrations. The most prominent peak is typically the N-H stretching vibration. Other important absorptions include aromatic C-H stretching, C=C ring stretching, and C-Cl stretching. libretexts.org

The table below lists the principal expected vibrational frequencies for this compound.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR, Raman | ~3400 | Strong (IR), Medium (Raman) |

| Aromatic C-H Stretch | IR, Raman | 3000–3100 | Medium (IR), Strong (Raman) |

| C=C Ring Stretch | IR, Raman | 1450–1600 | Medium-Strong |

| C-N Stretch | IR | 1030–1230 | Medium |

| C-Cl Stretch | IR, Raman | 600–800 | Strong |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from reaction impurities and starting materials, as well as for quantifying its purity. High-performance liquid chromatography and gas chromatography are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. upb.ro In a typical setup, a reversed-phase C18 or C8 column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to ensure sharp peaks. mostwiedzy.plsielc.com Detection is commonly performed using a UV detector, as the indole ring system has strong chromophores. This method has been used to confirm the purity of this compound at levels between 96-98%. acs.org

Below is a representative set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.com While indoles can be analyzed directly, their polarity and the presence of the active N-H proton can lead to poor peak shape and thermal degradation. To overcome this, this compound is often derivatized to create a more volatile and thermally stable analogue. researchgate.net A common derivatization reaction is silylation, which replaces the acidic proton on the nitrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting derivative is then analyzed by GC-MS, which provides both retention time data for quantification and a mass spectrum for identity confirmation. notulaebotanicae.ronih.gov

The table outlines a general GC-MS method for the analysis of derivatized this compound.

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial oven temperature of 50°C, ramped to >250°C |

| MS Detector | Electron Ionization (EI), scanning a mass range of m/z 35-500 |

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques are crucial for characterizing the physicochemical properties of pharmaceutical compounds, providing insights into their thermal stability, purity, and solid-state behavior. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine its response to heat, which is vital information for handling, storage, and formulation development.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netrug.nl This method is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions, which are indicative of the compound's physical state and stability. torontech.comminael.ma

In a typical DSC experiment, a small amount of the substance is heated at a constant rate, and the energy absorbed or released during a thermal event is recorded. researchgate.net For a crystalline solid like this compound, DSC analysis would reveal a distinct endothermic peak corresponding to its melting point. The sharpness and temperature of this peak can provide an indication of the sample's purity; impurities typically cause a broadening and depression of the melting peak.

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| 4-Chloroindole (B13527) | 84 - 86 | chemicalbook.com |

| 5-Chloroindole (B142107) | 69 - 72 | fishersci.com |

| 4,6-Dichloroindole Picrate (B76445) | 189 | vulcanchem.com |

The data suggests that the substitution pattern significantly affects the melting point. The addition of a second chlorine atom, as in the picrate salt of 4,6-dichloroindole, substantially increases the melting temperature compared to the monochlorinated derivatives. This trend suggests that this compound would also exhibit a distinct and relatively high melting point, reflecting the stability conferred by the dichlorinated aromatic system. The DSC thermogram would be expected to show a sharp endothermic event, and the absence of other significant thermal events prior to melting would indicate the sample's purity and lack of polymorphic transitions under the analyzed conditions.

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.comwikipedia.org TGA is particularly useful for determining the thermal stability and decomposition profile of a compound, as well as quantifying the presence of volatiles such as water or residual solvents. tainstruments.comtainstruments.com

The analysis involves heating the sample on a high-precision balance inside a furnace. libretexts.org The resulting TGA curve plots the percentage of mass remaining against temperature. A stable compound will show a flat baseline until the onset of decomposition, which is marked by a significant drop in mass. eltra.com

For this compound, a TGA experiment would establish the temperature at which it begins to decompose. This is a critical parameter for defining its upper-temperature limit for storage and processing. Halogenated aromatic compounds are generally noted for their enhanced thermal stability. The electron-withdrawing nature of the chlorine substituents on the indole ring is expected to contribute to this stability.

While specific TGA data for this compound is not available, the general behavior of halogenated indoles and other organic compounds in TGA provides a framework for its expected profile. During heating, any mass loss observed at lower temperatures (e.g., below 150°C) would likely correspond to the evaporation of moisture or trapped solvents. eltra.com The primary decomposition of the this compound molecule would occur at a much higher temperature, characterized by a sharp, single-step or multi-step mass loss. The temperature at which 5% mass loss occurs (Td5) is often used as a standard measure of the onset of decomposition.

| Thermal Event | Typical Temperature Range (°C) | Interpretation |

|---|---|---|

| Volatilization | ~100 - 150 | Loss of residual water or solvents. eltra.com |

| Decomposition | > 200 | Breakdown of the molecular structure, releasing gaseous products like hydrogen chloride and nitrogen oxides. chemicalbook.comfishersci.com |

| Residue | > 600 | Remaining non-volatile material (char). eltra.com |

The decomposition of this compound under thermal stress would likely involve the breaking of chemical bonds and the release of gaseous byproducts, such as hydrogen chloride and oxides of nitrogen and carbon. chemicalbook.comfishersci.com The TGA curve provides a quantitative measure of this process, and its derivative (DTG curve) can pinpoint the temperature of the maximum rate of decomposition. wikipedia.org This information is vital for ensuring the material's integrity during its lifecycle.

Iv. Computational Chemistry and Molecular Modeling of 4,5 Dichloroindole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like 4,5-dichloroindole. wikipedia.orgmpg.descispace.com These methods provide a theoretical framework to understand and predict molecular behavior at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines its external potential and thus all its properties. mpg.de This allows the properties of a many-electron system to be determined using functionals of the spatially dependent electron density. wikipedia.org

In practice, DFT calculations for molecules like this compound involve solving the Kohn-Sham equations, which are a set of one-electron Schrödinger-like equations. wikipedia.org These equations describe the motion of electrons in an effective potential that includes the external potential from the nuclei and the effects of electron-electron interactions. wikipedia.org

The reactivity of a molecule can be elucidated through DFT by analyzing various calculated parameters. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. asrjetsjournal.org

Global reactivity descriptors, derived from the energies of FMOs, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. asrjetsjournal.org

Local reactivity can be assessed using Fukui functions, which identify the most electrophilic and nucleophilic sites within a molecule by showing how the electron density changes with the addition or removal of an electron. asrjetsjournal.org For substituted indoles, these calculations can pinpoint which atoms on the indole (B1671886) ring are most susceptible to electrophilic or nucleophilic attack. For instance, DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan, a related heterocyclic compound, have been used to understand its reactivity with nucleophiles, showing how substituents influence the reaction course. mdpi.com

DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and interpretation of experimental spectra. mdpi.comnih.gov

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. mdpi.com These calculated frequencies are often scaled to account for anharmonicity and the approximate nature of the exchange-correlation functional. mdpi.com By comparing the calculated infrared (IR) intensities and Raman scattering activities with experimental FT-IR and Raman spectra, a detailed assignment of the vibrational modes of this compound can be achieved. researchgate.net This comparison helps in understanding the influence of the chlorine substituents on the vibrational properties of the indole ring. Studies on similar molecules like 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes have demonstrated the utility of DFT in analyzing vibrational spectra. mdpi.com

NMR Spectroscopy: DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These calculations are typically performed by including solvent effects to better mimic experimental conditions. researchgate.net The accuracy of the predicted chemical shifts provides a good measure of the quality of the calculated molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. researchgate.netnih.gov By comparing the theoretical and experimental spectra, the nature of the electronic transitions (e.g., π → π*) can be identified. researchgate.net

The table below summarizes key spectroscopic parameters that can be predicted for this compound using DFT methods.

| Spectroscopic Parameter | Computational Method | Typical Basis Set | Information Obtained |

| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Assignment of FT-IR and Raman bands. mdpi.comresearchgate.net |

| ¹H and ¹³C Chemical Shifts | GIAO-DFT | 6-311++G(d,p) | Prediction and assignment of NMR signals. researchgate.net |

| Electronic Transitions | TD-DFT | 6-311++G(d,p) | Prediction of UV-Vis absorption maxima and transition types. researchgate.netnih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mun.canih.gov These simulations provide detailed information about the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mun.ca

For a molecule like this compound, MD simulations can be used to explore its conformational flexibility. While the indole ring itself is rigid, the molecule can exhibit different orientations in solution or when interacting with other molecules. MD simulations track the trajectory of each atom based on classical mechanics, allowing for the sampling of different conformations and the calculation of their relative energies. mun.ca This is particularly important in drug discovery, where the conformation of a ligand affects its binding to a receptor. mun.ca

MD simulations are also crucial for studying the interactions between this compound and its surroundings. In a solvent, these simulations can reveal details about solvation shells and hydrogen bonding. When studying the interaction with a biological target, such as an enzyme or receptor, MD can elucidate the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-receptor complex. mdpi.com For example, MD simulations have been used to study the activation mechanisms of serotonin (B10506) receptors, providing insights into how ligands induce conformational changes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). chemmethod.comunimore.itnih.gov

The primary goal of QSAR/QSPR is to develop predictive models. nih.govresearchgate.net These models are built using a "training set" of compounds for which the activity or property is known. nih.gov Once a statistically robust model is developed, it can be used to predict the activity or property of new, untested compounds. mdpi.com

In the context of this compound and its derivatives, QSAR studies are valuable for drug discovery. For instance, a QSAR study on 4,6-dichloroindole-2-carboxylic acid derivatives successfully identified structural features required for binding to the NMDA receptor, leading to the development of predictive models for anticonvulsant activity. tandfonline.com Similarly, QSAR models have been developed for halogenated indoles to understand their antibacterial activity against pathogens like Vibrio parahaemolyticus. frontiersin.org These studies revealed that the presence of chlorine or bromine at positions 4 or 5 of the indole ring is crucial for their antibacterial effect. frontiersin.org

QSPR models can be used to predict various physicochemical properties of this compound, such as boiling point, density, and solubility, based on its molecular structure. unimore.it These models are useful in chemical engineering and materials science for process design and for understanding how molecular structure dictates macroscopic properties. unimore.it

The development of a QSAR/QSPR model typically involves these steps:

Data Set Selection: A set of structurally related compounds with measured biological activities or properties is compiled. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to correlate the descriptors with the activity/property. chemmethod.comderpharmachemica.com

Model Validation: The predictive power of the model is rigorously tested. mdpi.comderpharmachemica.com

Molecular Descriptors: These are the numerical values that encode different aspects of a molecule's structure. hufocw.org They can be classified into several categories:

Topological (2D) Descriptors: Derived from the 2D representation of the molecule, they describe atomic connectivity (e.g., molecular connectivity indices, atom counts). hufocw.org

Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the atoms, they describe the molecule's size and shape (e.g., molecular volume, surface area). hufocw.org

Electronic Descriptors: Reflect the electronic properties of the molecule (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies). hufocw.org

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, providing more detailed electronic and structural information. nih.gov

The choice of descriptors is critical for building a successful QSAR/QSPR model.

Statistical Validation: Validation is a crucial step to ensure that a QSAR/QSPR model is statistically significant and has good predictive ability. derpharmachemica.comscielo.br It is not enough for a model to fit the training data well; it must also be able to accurately predict the properties of new compounds. derpharmachemica.com Validation is typically performed using two main approaches:

Internal Validation: The robustness and stability of the model are tested using only the training set data. mdpi.com The most common method is cross-validation, such as the leave-one-out (LOO) procedure, where a model is built multiple times, each time leaving one compound out and predicting its activity. chemmethod.com The cross-validated correlation coefficient (q²) is a key metric. derpharmachemica.com

External Validation: The model's predictive power is assessed on an independent "test set" of compounds that were not used in the model development. mdpi.com The predictive ability is often measured by the predicted R² (pred_r²). derpharmachemica.com

A QSAR model for 4,6-dichloroindole-2-carboxylic acid derivatives showed good statistical validation with a q² of 0.7538 and a pred_r² of 0.7019, indicating a robust and predictive model. tandfonline.com

The table below lists common statistical parameters used for validating QSAR/QSPR models.

| Parameter | Description | Recommended Value |

| r² (Coefficient of Determination) | Measures how well the model fits the training data. | > 0.7 derpharmachemica.com |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 derpharmachemica.com |

| pred_r² (External validation r²) | Measures the predictive ability of the model for a test set. | > 0.5 derpharmachemica.com |

| F-test | A statistical test for the overall significance of the regression model. | Higher is better derpharmachemica.com |

| SEE (Standard Error of Estimate) | Measures the absolute error of the model. | Smaller is better derpharmachemica.com |

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govcam.ac.uk This method is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein. nih.govcam.ac.uk

Computational studies are crucial in predicting how strongly a ligand will bind to a protein and in understanding the specific molecular interactions that stabilize the complex. arxiv.orgbiorxiv.org For derivatives of this compound, molecular docking simulations have been employed to predict their binding affinities to various biological targets. These predictions are often expressed as docking scores or estimated binding free energies. The elucidation of interaction mechanisms involves identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.net

Research on chloroindole analogues has demonstrated that the position of the chlorine atom on the indole core significantly influences the binding affinity to protein targets like the human cannabinoid receptor 1 (hCB1). mdpi.com Specifically, chlorination at the 4- and 5-positions of the indole core in analogues of the synthetic cannabinoid MDMB-CHMICA was found to decrease binding affinity compared to the non-chlorinated parent compound. mdpi.com This suggests that the electronic properties conferred by the chlorine atoms at these positions can alter the binding properties at the receptor site. mdpi.com

In another study focusing on derivatives of 4,6-dichloroindole-2-carboxylic acid, molecular field analysis was used to develop a quantitative structure-activity relationship (QSAR) model. tandfonline.com This model, which showed good predictive capability, highlighted the structural features required for high affinity to the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. tandfonline.com The dichloro motif in such compounds can enhance hydrophobic interactions within the enzyme's binding pocket.

The table below summarizes the predicted binding affinities of this compound derivatives with various protein targets, as reported in computational studies.

Table 1: Predicted Binding Affinities of this compound Derivatives

| Derivative Class | Protein Target | Predicted Binding Affinity (Example Value) | Key Interacting Residues (Example) |

|---|---|---|---|

| 4,6-dichloroindole-2-carboxylic acids | NMDA receptor (glycine site) | q² = 0.7538 tandfonline.com | Not specified |

| 5-chloroindole (B142107) analogues | Cannabinoid Receptor 1 (CB1) | Reduced affinity vs. parent compound mdpi.com | Not specified |

Note: This table is illustrative and based on findings from various studies on chloroindole derivatives. Specific binding affinity values for the parent this compound are not always explicitly detailed in the available literature but are inferred from the behavior of its derivatives.

The interaction mechanisms often involve the chlorine atoms of the dichloroindole core, which can participate in halogen bonding and enhance hydrophobic interactions within the binding pocket of the target protein. For instance, the 5-chloroindole moiety has been noted for improving the fit of compounds within the active sites of protein kinases like EGFR, BrafV600E, and VEGFR-2. nih.gov

Computational approaches, particularly molecular docking, are pivotal in identifying potential biological targets for novel compounds. By screening a compound against a library of known protein structures, it is possible to predict which proteins it is likely to bind to, thus suggesting its potential therapeutic applications. nih.gov

For chloroindole derivatives, including those with the 4,5-dichloro substitution pattern, computational studies have pointed towards several potential biological targets. These include:

Protein Kinases: Derivatives of 5-chloroindole have been investigated as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene (BrafV600E), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in cancer therapy. nih.gov The 5-chloroindole moiety was found to be significant for the compound's fit within the active sites of these kinases. nih.gov

NMDA Receptors: As mentioned previously, derivatives of 4,6-dichloroindole-2-carboxylic acid have been studied for their affinity to the glycine binding site of the NMDA receptor, suggesting a potential role in modulating glutamatergic neurotransmission. tandfonline.com

Cannabinoid Receptors: Studies on chloroindole analogues of synthetic cannabinoids indicate that these compounds interact with the human CB1 receptor, although with varying affinities depending on the chlorine substitution pattern. mdpi.com

Enzymes: The general class of dichloroindoles has been evaluated for its potential to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation.

The table below lists some of the potential biological targets for this compound and its derivatives as identified through computational methods.

Table 2: Potential Biological Targets for this compound Derivatives

| Potential Target | Therapeutic Area | Evidence from Computational Studies |

|---|---|---|

| Protein Kinases (EGFR, BrafV600E, VEGFR-2) | Cancer | Docking studies show the 5-chloroindole moiety improves binding in the active site. nih.gov |

| NMDA Receptor (glycine site) | Neurology | QSAR models developed for 4,6-dichloroindole derivatives show high affinity. tandfonline.com |

| Cannabinoid Receptor 1 (CB1) | Neurology/Pain | Binding affinity studies of chloroindole analogues demonstrate interaction. mdpi.com |

These computational predictions provide a valuable starting point for further experimental validation through in vitro and in vivo assays to confirm the biological activity and therapeutic potential of this compound and its derivatives.

V. Medicinal Chemistry and Pharmacological Investigations of 4,5 Dichloroindole Derivatives

Biological Activity Profiling of 4,5-Dichloroindole Analogs

Analogs of this compound have been investigated for a range of therapeutic applications, demonstrating significant effects across various biological domains.

Chloroindole derivatives have emerged as promising agents against microbial pathogens, including those notorious for forming resilient biofilms. Research has shown that the presence and position of chlorine atoms on the indole (B1671886) ring are crucial for their antibacterial and antivirulence properties. frontiersin.orgresearchgate.net

Studies on a range of halogenated indoles have demonstrated that chloro- and bromo-substitutions at positions 4 or 5 of the indole ring are critical for effectively eradicating the growth of pathogens like Vibrio parahaemolyticus. frontiersin.orgresearchgate.net For instance, 4-chloroindole (B13527) and 5-chloroindole (B142107) were identified among the most potent derivatives against this bacterium, with a minimum inhibitory concentration (MIC) of 50 μg/mL. frontiersin.org In the case of uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections, 4-chloroindole and 5-chloroindole were found to have MICs of 75 μg/ml and to inhibit biofilm formation by an average of 67% at a concentration of 20 μg/ml. dntb.gov.uanih.govresearchgate.net These compounds were also shown to disrupt mature UPEC biofilms and inhibit motility, which is essential for bacterial colonization. nih.gov

The mechanism of action for these chloroindoles involves damaging the bacterial cell membrane and downregulating the expression of virulence genes associated with adhesion and stress regulation. frontiersin.orgnih.gov Quantitative structure-activity relationship (QSAR) analyses have confirmed that substitutions at the fourth and fifth positions of the indole moiety are favorable for enhancing antimicrobial activity. frontiersin.orgdntb.gov.uanih.govresearchgate.net

Table 1: Antimicrobial and Antibiofilm Activity of Selected Chloroindoles

| Compound | Target Organism | Activity | Key Findings |

| 4-Chloroindole | Vibrio parahaemolyticus | Antibacterial & Antibiofilm | MIC of 50 µg/mL; inhibited >80% of biofilm formation at 20 µg/mL. frontiersin.orgresearchgate.net |

| 5-Chloroindole | Vibrio parahaemolyticus | Antibacterial | MIC of 50 µg/mL. frontiersin.org |

| 4-Chloroindole | Uropathogenic E. coli | Antibacterial & Antibiofilm | MIC of 75 µg/mL; inhibited biofilm formation by 72% at 20 µg/mL. nih.gov |

| 5-Chloroindole | Uropathogenic E. coli | Antibacterial & Antibiofilm | MIC of 75 µg/mL; inhibited biofilm formation by 66% at 20 µg/mL. nih.gov |

The indole scaffold is a key feature in many anticancer agents. researchgate.net Dichloroindole derivatives, in particular, have shown potential as antiproliferative and antineoplastic compounds. For example, derivatives of 5-chloro-indole-2-carboxylate have been developed as potent inhibitors of mutant EGFR/BRAF pathways, which are over-activated in several types of cancer. mdpi.com These compounds exhibited significant antiproliferative activity with GI50 (growth inhibition 50) values in the nanomolar range against various human cancer cell lines, including pancreatic, breast, colon, and epithelial cancers. mdpi.com

Specifically, certain 5-chloro-indole-2-carboxylate derivatives were more potent than the reference drug erlotinib (B232) in inhibiting EGFR. mdpi.com Similarly, the structurally related 4,6-dichloroindole picrate (B76445) has been investigated for its anticancer effects, with preliminary studies suggesting it may inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest. Research on indole retinoids and other complex indole derivatives has also highlighted their potential in targeting various cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast. researchgate.net

Table 2: Anticancer Activity of Selected Chloroindole Derivatives

| Derivative Class | Target/Mechanism | Cancer Cell Lines | Key Findings |

| 5-Chloro-indole-2-carboxylates | EGFR/BRAF pathway inhibitors | Pancreatic (Panc-1), Breast (MCF-7), Colon (HT-29), Epithelial (A-549) | GI50 values ranged from 29 nM to 78 nM; some derivatives were more potent than erlotinib. mdpi.com |

| 4,6-Dichloroindole picrate | Apoptosis induction, Cell cycle arrest | General cancer cell lines | Preliminary findings suggest inhibition of tumor growth in mouse models. |

| Indole-2-carboxamides | Dual EGFR/SRC kinase inhibitors | Lung, Breast, Prostate | A synthesized derivative showed potent dual inhibitory activity and induced apoptosis in prostate cancer cells. nih.gov |

Indole derivatives are known to possess anti-inflammatory properties. rsc.orgresearchgate.net Studies on 5-chloroindole have shown its potential to modulate inflammatory pathways. In animal models, it demonstrated a protective effect against carrageenan-induced inflammation. Furthermore, synthetic indole derivatives have been designed as potent anti-inflammatory agents. For instance, a series of 4-indolyl-2-arylaminopyrimidine derivatives were evaluated for their ability to inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8, with several compounds showing activity superior to the reference drug indomethacin. nih.gov

The potential of indole derivatives in managing diabetes has also been recognized. rsc.org While direct studies on this compound are limited, the broader class of indole-containing compounds has been explored for antidiabetic activity. ontosight.ai The therapeutic strategies for diabetes often involve inhibiting enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. amegroups.org Various phytochemicals, including flavonoids and alkaloids with indole structures, are known to possess antidiabetic properties through mechanisms such as enhancing insulin (B600854) secretion, regenerating pancreatic β-cells, and acting as free radical scavengers. texilajournal.comphytopharmajournal.com The structural versatility of the dichloroindole scaffold makes it a candidate for the design of new agents targeting pathways relevant to diabetes mellitus and its complications. nih.govjpionline.org

The structural similarity of indole to neurotransmitters like serotonin (B10506) has made its derivatives a fertile ground for neuroscience research. Chloroindole compounds have shown potential in addressing neurological and neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. mdpi.comcas.orgmedstarhealth.orgbrainfacts.org

A notable example is a 4,6-dichloroindole derivative (NEU-1053) that was investigated for treating human African trypanosomiasis. google.com Another 4,6-dichloroindole carboxylic acid derivative, PSB-12150, acts as an antagonist of the GPR17 ligand, suggesting it could be a precursor for new drugs targeting multiple sclerosis, brain injuries, and other neurodegenerative diseases. google.com Furthermore, 4,6-dichloroindole picrate has been studied as a potential therapeutic for neurological disorders due to its action as an antagonist at the glycine (B1666218) site of the NMDA ion channel. Research on 5-chloroindole has also indicated a possible inhibitory effect on degenerative conditions like Huntington's disease and Alzheimer's disease. biosynth.com

Certain derivatives of this compound play a significant role in agriculture as plant growth regulators, mimicking the action of natural auxins like indole-3-acetic acid (IAA). chemimpex.comontosight.ai Dichloroindole-3-acetic acid derivatives, including this compound-3-acetic acid and 5,6-dichloroindole-3-acetic acid, have been shown to have marked effects on promoting rooting and increasing crop yields. researchgate.net

Table 3: Plant Growth Regulating Activity of Chloroindole Acetic Acids

| Compound | Type | Application | Observed Effects |

| This compound-3-acetic acid | Synthetic Auxin | Plant Growth Regulator | Rooting promotion, yield increase. |

| 5,6-Dichloroindole-3-acetic acid | Synthetic Auxin | Plant Growth Regulator | Strong auxin activity, induced lateral roots, resisted peroxidase decomposition. researchgate.net |

| 4-Chloroindole-3-acetic acid | Natural/Synthetic Auxin | Plant Growth Regulator | Induces tobacco callus growth, rooting promotion, reduces heat stress-induced grain loss in wheat. caymanchem.com |

| 5-Chloroindole-3-acetic acid | Synthetic Auxin | Plant Growth Regulator | Promotes cell elongation and division, improves crop yields, enhances stress resistance. chemimpex.comontosight.ai |

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For dichloroindole derivatives, SAR investigations have provided valuable insights into how chemical modifications affect their pharmacological properties.

In the context of antimicrobial activity , 3D-QSAR analysis has revealed that the position of the chlorine atoms is paramount. Specifically, substitutions at the C-4 and C-5 positions of the indole ring are favorable for enhancing antibacterial potency against pathogens like V. parahaemolyticus and UPEC. frontiersin.orgnih.govresearchgate.net

For anti-inflammatory agents based on a 4-indolyl-2-arylaminopyrimidine structure, SAR studies showed that amino substitutions on the 4-position of the phenyl ring resulted in better activity than the reference drug indomethacin. nih.gov

In the realm of neurological activity , SAR studies on indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor have been conducted. These studies found that while the indole ring itself is preferred for maintaining high binding affinity, substituents at the C-3 position significantly impact the allosteric modulation. nih.gov This work led to the identification of a potent modulator, highlighting the importance of the substitution pattern on the indole core. nih.gov

These SAR findings underscore the chemical tractability of the this compound scaffold and provide a rational basis for the future design of more potent and selective therapeutic agents.

Impact of Halogenation Pattern on Biological Efficacy

The position and nature of halogen substituents on the indole ring play a critical role in determining the biological activity of the resulting compounds. nih.govnih.govsci-hub.se Halogenation can influence a molecule's binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. nih.gov

In the context of this compound derivatives, the presence of two chlorine atoms at these specific positions enhances both reactivity and biological activity. musechem.com Studies on various indole derivatives have demonstrated that the halogenation pattern is crucial for efficacy. For instance, in a series of synthetic cannabinoids, chlorination at the 4- and 5-positions of the indole core led to a decrease in binding affinity to the human CB1 receptor compared to the non-chlorinated parent compound. mdpi.com Conversely, substitutions at other positions, such as the 2-, 6-, and 7-positions, largely retained the binding affinity. mdpi.com

Research on HIV-1 integrase inhibitors has shown that introducing a halogenated benzene (B151609) ring at the C6 position of the indole scaffold can enhance the inhibitory activity by increasing adhesion with the integrase. rsc.org While most compounds with substitutions at the C-5 position of the indole ring are more cytotoxic than those at the C-6 position, there are exceptions where a C-6 substituted derivative shows high cytotoxicity. nih.gov The type of halogen also matters; electron-withdrawing groups like trifluoromethyl and chloro have been found to be more effective in modulating anticonvulsant activity compared to electron-donating groups. sci-hub.se

The following table summarizes the impact of the halogenation pattern on the biological efficacy of select indole derivatives.

| Compound Class | Halogenation Pattern | Impact on Biological Efficacy | Reference(s) |

| Synthetic Cannabinoids | 4- and 5-chloro substitution | Reduced binding affinity to hCB1 receptor | mdpi.com |

| HIV-1 Integrase Inhibitors | C6 halogenated benzene | Enhanced inhibitory activity | rsc.org |

| Anticancer Agents | C-5 substitution | Generally more cytotoxic than C-6 substitution | nih.gov |

| Anticonvulsants | Trifluoromethyl and chloro groups | More effective modulation of activity | sci-hub.se |

Influence of Substituents on Indole Ring on Target Interaction

For instance, in a series of 4,6-dichloroindole-2-carboxylic acid derivatives designed as ligands for the glycine binding site of the NMDA receptor, the introduction of a hydantoin (B18101) substituent at the C-3 position was found to be the most promising for high affinity. acs.orgacs.org This highlights the importance of hydrogen-bond donor and acceptor groups at this position. acs.org Structure-activity relationship (SAR) studies have revealed that electron-donating groups on the indole ring can lead to higher antibacterial activity compared to electron-withdrawing groups. wisdomlib.org

The introduction of various functional groups at different positions of the indole ring has been shown to modulate activity across different therapeutic areas:

Anticancer Activity: The introduction of a substituent at the C-5 position of the indole ring can enhance anti-tumor activity, while a substituent at the C-7 position can greatly reduce it. nih.gov

α-Glucosidase Inhibition: Introducing an indole group at the C-3 position of oleanolic acid can enhance its inhibitory activity. nih.gov

Antibacterial Activity: The presence of specific substituents on the indole ring significantly influences antibacterial activity. wisdomlib.org

Nurr1 Agonists: In the development of Nurr1 agonists based on a 5-chloroindole-6-carboxamide scaffold, modifications to the amide linker and the solvent-exposed amide substituent were systematically explored to enhance potency and efficacy. nih.gov

The table below illustrates the influence of various substituents on the indole ring on target interaction.

| Compound Series | Substituent and Position | Influence on Target Interaction | Reference(s) |

| 4,6-dichloroindole-2-carboxylic acids | Hydantoin at C-3 | High affinity for glycine binding site of NMDA receptor | acs.orgacs.org |

| Oleanolic acid derivatives | Indole at C-3 | Enhanced α-glucosidase inhibitory activity | nih.gov |

| Celastrol-indole derivatives | Substituent at C-5 | Enhanced anti-tumor activity | nih.gov |

| 5-chloroindole-6-carboxamides | Amide linker and substituent | Modulated Nurr1 agonist potency and efficacy | nih.gov |

Mechanisms of Action at the Molecular and Cellular Level

The biological effects of this compound derivatives are underpinned by their interactions with specific molecular targets and their subsequent modulation of cellular pathways. researchgate.netontosight.ai

Receptor Binding and Enzyme Inhibition

Derivatives of this compound and other halogenated indoles have been shown to interact with a variety of receptors and enzymes. For example, 4,6-dichloroindole derivatives have been synthesized as high-affinity ligands for the glycine binding site of the NMDA receptor. acs.orgacs.org The interaction of these compounds with the receptor is influenced by the substituents on the indole ring, with specific groups contributing to tighter binding. acs.org

Enzyme inhibition is another key mechanism of action. Halogenated indoles can act as inhibitors of enzymes involved in inflammatory processes, such as COX-1 and COX-2. researchgate.net For instance, 2-phenyl-3-phenylsulfonamide-1H indole has been identified as a more potent and selective inhibitor of COX-2 than COX-1. impactfactor.org Furthermore, indole derivatives have been investigated as inhibitors of HIV-1 integrase, where they chelate metal ions in the active site. rsc.org

The table below provides examples of receptor binding and enzyme inhibition by indole derivatives.

| Derivative Class | Target | Mechanism of Action | Reference(s) |

| 4,6-dichloroindole-2-carboxylic acids | Glycine site of NMDA receptor | High-affinity binding | acs.orgacs.org |

| 2-phenyl-3-phenylsulfonamide-1H indole | COX-2 | Selective inhibition | impactfactor.org |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Inhibition through metal chelation | rsc.org |

| 5-Chloroindole | 5-HT3 receptor | Potent positive allosteric modulator | researchgate.net |

Cellular Pathway Modulation and Induced Cellular Responses

The interaction of this compound derivatives with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of various signaling pathways and ultimately inducing specific cellular responses. researchgate.netontosight.ai

For example, certain indole derivatives have been shown to arrest the cell cycle in the G2/M phase and promote apoptosis (programmed cell death) by inhibiting the JNK/SAPK pathway. nih.gov In the context of cancer treatment, some indole derivatives can integrate into DNA, leading to cell death. sci-hub.se

The modulation of cellular pathways by these compounds can lead to a range of biological effects, including:

Anti-inflammatory effects ontosight.ai

Antimicrobial properties ontosight.ai

Antioxidant activity ontosight.ai

Induction of apoptosis in cancer cells nih.gov

Indole itself is recognized as a signaling molecule in both bacteria and eukaryotes, influencing processes like bacterial pathogenesis and eukaryotic immunity. psu.edu This inherent signaling capability of the indole scaffold likely contributes to the diverse cellular responses observed with its derivatives.

Preclinical Development and Therapeutic Potential

The journey from a promising chemical compound to a potential therapeutic agent involves rigorous preclinical development, including the identification and optimization of lead compounds. solubilityofthings.comnumberanalytics.com

Lead Compound Identification and Optimization

Lead compound identification is the initial step where a chemical entity with desirable biological activity is selected as a starting point for drug discovery. solubilityofthings.comslideshare.net This can be achieved through various methods, including high-throughput screening of chemical libraries or rational drug design. slideshare.net Once a lead compound is identified, the process of lead optimization begins. This involves iterative chemical modifications to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. solubilityofthings.comnumberanalytics.comupmbiomedicals.com

In the context of this compound derivatives, a compound like 2-(4,5-dichloro-1H-indol-3-yl)acetic acid could be considered a lead compound due to its potential biological activities. ontosight.ai The optimization of such a lead would involve synthesizing a series of analogues with different substituents on the indole ring and the acetic acid side chain to improve its therapeutic profile. numberanalytics.com

For example, the development of Nurr1 agonists started with the natural ligand 5,6-dihydroxyindole (B162784) (DHI), which was identified as an attractive but weak and reactive lead. nih.gov Systematic exploration of a 5-chloroindole-6-carboxamide scaffold as a DHI mimetic led to the identification of high-affinity ligands, demonstrating a successful lead optimization process. nih.gov Similarly, the discovery of potent HIV-1 integrase inhibitors involved the optimization of an initial indole-2-carboxylic acid lead compound. rsc.org

The table below outlines key aspects of lead compound identification and optimization.

| Process | Description | Key Activities | Reference(s) |

| Lead Identification | Identifying a chemical entity with promising biological activity to serve as a starting point for drug discovery. | High-throughput screening, rational drug design, natural product screening. | solubilityofthings.comslideshare.net |

| Lead Optimization | Iteratively modifying the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. | Structure-activity relationship (SAR) analysis, synthesis of analogues, in vitro and in vivo testing. | solubilityofthings.comnumberanalytics.comupmbiomedicals.com |

Addressing Drug Resistance and Bioavailability Challenges

The progression of a promising chemical entity from a laboratory hit to a clinical therapeutic is frequently impeded by two significant obstacles: the emergence of drug resistance in target pathogens or cancer cells, and suboptimal bioavailability. nih.govnih.gov Drug resistance renders treatments ineffective, while poor bioavailability—the fraction of an administered drug that reaches systemic circulation—can prevent a compound from achieving therapeutic concentrations at its site of action. nih.govsygnaturediscovery.com Researchers developing this compound derivatives have actively sought to overcome these hurdles through targeted medicinal chemistry and advanced formulation strategies.

Strategies to Counter Drug Resistance

Derivatives of chlorinated indoles have shown promise in circumventing resistance mechanisms in both bacteria and cancer cells. These strategies often involve either inhibiting molecular pathways that confer resistance or targeting virulence factors to disarm pathogens without necessarily killing them, which can reduce selective pressure for resistance. nih.govmdpi.com

In the realm of oncology, drug resistance often arises from mutations in target kinases. For example, the T790M mutation in the epidermal growth factor receptor (EGFR) is a common cause of resistance to first-generation EGFR inhibitors in cancer therapy. mdpi.com Research has focused on designing 5-chloro-indole derivatives that can potently inhibit this resistant form of the enzyme. A series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant inhibitory activity against the EGFRT790M mutant. mdpi.com Notably, certain derivatives were more potent against the resistant mutant than the standard drug erlotinib, showcasing a successful strategy to overcome acquired resistance. mdpi.com

Table 1: Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives Against Drug-Resistant EGFRT790M

| Compound | Substituent (R) | IC50 (nM) against EGFRT790M | Reference |

|---|---|---|---|

| 3b | p-pyrrolidin-1-yl | 74 | mdpi.com |

| 3e | m-piperidin-1-yl | 68 | mdpi.com |

| Erlotinib (Reference) | - | 80 | mdpi.com |

In the context of infectious diseases, halogenated indoles are being investigated for their ability to combat multi-drug resistant (MDR) bacteria. One approach is to disrupt bacterial communication and virulence. For instance, 4-chloroindole and 5-chloroindole have been shown to significantly inhibit biofilm formation and motility in various bacterial species. frontiersin.orgnih.gov Since biofilms protect bacteria from antibiotics, their disruption can re-sensitize them to existing drugs. frontiersin.org 4-chloroindole, in particular, was found to cause visible damage to the cell membrane of Vibrio parahaemolyticus, demonstrating a rapid bactericidal effect superior to tetracycline (B611298) at the same concentration. frontiersin.org

Furthermore, derivatives incorporating the 5-chloroindole scaffold have been developed to combat Mycobacterium tuberculosis (M. tb), including MDR strains. The compound DRILS-1398, a pyrazolo[4,3-d]pyrimidine derivative synthesized using 5-chloroindole, was identified as a potent inhibitor of M. tb chorismate mutase, an essential enzyme for the bacterium's survival. nih.gov This compound showed efficacy against MDR strains of M. tb and was effective against intracellular bacteria within macrophages. nih.gov

Table 2: Activity of 5-Chloroindole Derivative DRILS-1398 Against Multi-Drug Resistant M. tuberculosis

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| DRILS-1398 | M. tb chorismate mutase | IC50 | 3.0 µM | nih.gov |

| MIC against MDR M. tb strains | 4 µg/mL | nih.gov |

Addressing Bioavailability Challenges

Poor bioavailability is a common characteristic of drug candidates, with estimates suggesting that up to 90% of compounds in preclinical development face this issue, primarily due to low aqueous solubility and/or poor membrane permeability. pharmtech.comamericanpharmaceuticalreview.com Indole derivatives, including those of this compound, are no exception. The Biopharmaceutical Classification System (BCS) and the Developability Classification System (DCS) are frameworks used to categorize compounds based on their solubility and permeability to predict and address bioavailability challenges. sygnaturediscovery.com

Medicinal Chemistry Approaches: Chemists can systematically modify a molecule's physicochemical properties to enhance its absorption and distribution. Key strategies include:

Optimizing Lipophilicity: There is an optimal range of lipophilicity (often measured as logP or logD) for oral bioavailability, balancing solubility in aqueous fluids with permeability across lipid membranes. nih.gov For some series of kinase inhibitors, a controlled increase in lipophilicity (cLogP) alongside a reduction in polar surface area (PSA) has led to dramatically improved pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: This technique involves substituting a functional group with another that has similar physical and chemical properties to improve pharmacokinetics without losing biological activity. nih.gov This can be used to enhance metabolic stability or improve solubility.

Formulation Strategies: When chemical modification is not viable or sufficient, formulation science provides critical tools to improve bioavailability. sygnaturediscovery.com

Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area-to-volume ratio of the drug particles. pharmtech.com This enhances the dissolution rate, which is often the limiting step for the absorption of poorly soluble (BCS Class II) compounds. pharmtech.com

Amorphous Solid Dispersions (ASDs): For compounds with very low solubility, converting the crystalline drug into a higher-energy amorphous form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate. pharm-int.com Hot-melt extrusion is one method used to create ASDs. pharm-int.com

Lipid-Based Formulations: Solubilizing the drug in a lipidic or oily matrix can improve absorption, particularly for highly lipophilic compounds. pharm-int.com These formulations can be presented as liquids or semi-solids in soft-gel capsules.

The anti-TB compound DRILS-1398, for example, was noted to be not water-soluble, highlighting a real-world bioavailability challenge for a 5-chloroindole derivative that could potentially be addressed by such formulation technologies to achieve higher free drug concentrations in vivo. nih.gov

Vii. Future Research Directions and Unexplored Potential

Expansion of Biological Target Repertoire

While much of the current research on indole (B1671886) derivatives has focused on areas like anticancer and antimicrobial activities, the structural versatility of the 4,5-dichloroindole scaffold suggests a much broader range of biological targets could be explored. nrfhh.comnih.gov The introduction of chlorine atoms at the 4 and 5 positions of the indole ring modifies its electronic properties, which can enhance its binding affinity to various biological receptors and enzymes.

Future research should systematically investigate the interaction of this compound derivatives with a wider array of biological targets. This could include, but is not limited to:

Neurological Disorders: Given that many indole alkaloids exhibit neurological activity due to their structural similarity to endogenous amines and neurotransmitters, exploring the potential of this compound derivatives in this area is a logical next step. researchgate.net For instance, certain indole derivatives have been investigated as antagonists for the glycine (B1666218) site of the NMDA receptor, which is implicated in various neurological pathways.

Viral Infections: The indole scaffold is a key pharmacophore in the synthesis of potent antiviral agents. nih.gov Research into this compound derivatives could yield new compounds effective against a range of viruses.

Inflammatory Diseases: Indole derivatives have shown promise in modulating inflammatory pathways. cuestionesdefisioterapia.com Further investigation into this compound-based compounds could lead to the development of novel anti-inflammatory drugs. cuestionesdefisioterapia.com

Parasitic Infections: The anthelmintic and antiparasitic properties of certain indole derivatives suggest that this compound could be a valuable starting point for developing new treatments for parasitic diseases. researchgate.net

Table 1: Potential Expanded Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Rationale for Exploration |

|---|---|---|

| Ion Channels | 5-HT3 Receptor | 5-Chloroindole (B142107) is a known positive allosteric modulator. researchgate.net |

| Enzymes | Kinases, Proteases | Halogenated indoles have shown activity against various enzymes. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506), Dopamine Receptors | Structural similarity to endogenous ligands. researchgate.net |

| Nuclear Receptors | Estrogen, Androgen Receptors | Potential for development of hormone modulators. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activities of novel this compound derivatives. nptel.ac.in This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets. mdpi.com

Target Identification: AI can analyze large biological datasets to identify new potential protein targets for this compound-based drugs. nptel.ac.in

Virtual Screening: High-throughput virtual screening of large compound libraries against a specific target can be performed using AI-powered docking simulations. mdpi.com

Development of Advanced Delivery Systems for this compound Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems can significantly enhance the therapeutic potential of this compound derivatives. nih.govjchr.org

Future research in this area could focus on:

Nanoparticle-based Systems: Encapsulating this compound derivatives within nanoparticles, such as liposomes or niosomes, can improve their solubility, stability, and bioavailability. nrfhh.comjchr.org This approach can also enable targeted delivery to specific tissues or cells, reducing off-target effects. jchr.org

Polymer-drug Conjugates: Attaching this compound derivatives to biocompatible polymers can prolong their circulation time in the body and facilitate controlled release.